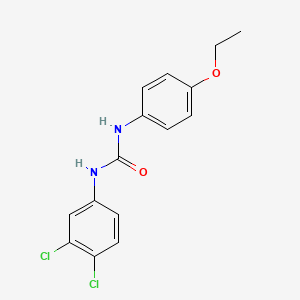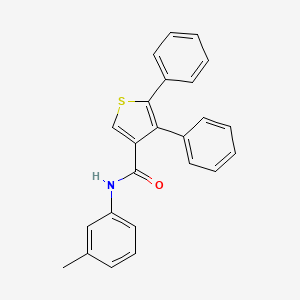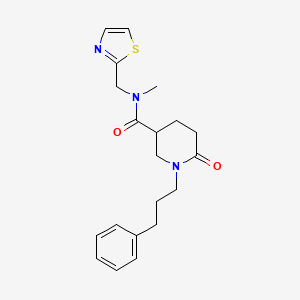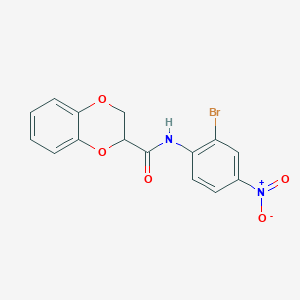![molecular formula C17H20N2O3S2 B5151983 N-isopropyl-2-({[4-(methylthio)phenyl]sulfonyl}amino)benzamide](/img/structure/B5151983.png)
N-isopropyl-2-({[4-(methylthio)phenyl]sulfonyl}amino)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-isopropyl-2-({[4-(methylthio)phenyl]sulfonyl}amino)benzamide, commonly known as MS023, is a small molecule inhibitor of the bromodomain and extra-terminal (BET) family of proteins. BET proteins are epigenetic readers that bind to acetylated lysine residues on histones and regulate gene expression. MS023 has been shown to inhibit BET proteins and has potential therapeutic applications in cancer, inflammation, and other diseases.
Wirkmechanismus
MS023 inhibits N-isopropyl-2-({[4-(methylthio)phenyl]sulfonyl}amino)benzamide proteins by binding to the bromodomain pocket, which prevents the interaction between N-isopropyl-2-({[4-(methylthio)phenyl]sulfonyl}amino)benzamide proteins and acetylated lysine residues on histones. This, in turn, leads to the downregulation of oncogene expression and the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, MS023 has also been shown to have anti-inflammatory effects. N-isopropyl-2-({[4-(methylthio)phenyl]sulfonyl}amino)benzamide proteins are known to play a role in the regulation of inflammatory gene expression, and inhibition of N-isopropyl-2-({[4-(methylthio)phenyl]sulfonyl}amino)benzamide proteins has been shown to reduce inflammation in various disease models. MS023 has been shown to inhibit the expression of inflammatory cytokines and chemokines in macrophages and other immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of MS023 is its specificity for N-isopropyl-2-({[4-(methylthio)phenyl]sulfonyl}amino)benzamide proteins, which allows for the selective inhibition of N-isopropyl-2-({[4-(methylthio)phenyl]sulfonyl}amino)benzamide-mediated gene expression. However, one limitation of MS023 is its relatively low potency compared to other N-isopropyl-2-({[4-(methylthio)phenyl]sulfonyl}amino)benzamide inhibitors. This may limit its effectiveness in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of MS023 and N-isopropyl-2-({[4-(methylthio)phenyl]sulfonyl}amino)benzamide protein inhibition. One area of interest is the development of more potent and selective N-isopropyl-2-({[4-(methylthio)phenyl]sulfonyl}amino)benzamide inhibitors, which may have improved therapeutic potential. Another area of interest is the identification of biomarkers that can predict response to N-isopropyl-2-({[4-(methylthio)phenyl]sulfonyl}amino)benzamide inhibitors in cancer patients. Additionally, the role of N-isopropyl-2-({[4-(methylthio)phenyl]sulfonyl}amino)benzamide proteins in other diseases, such as neurodegenerative diseases and cardiovascular disease, is an area of active research.
Synthesemethoden
The synthesis of MS023 involves several steps, including the reaction of 4-(methylthio)benzene-1-sulfonyl chloride with 2-aminobenzonitrile to form 2-({[4-(methylthio)phenyl]sulfonyl}amino)benzonitrile. This intermediate is then reacted with isopropylamine to form the final product, N-isopropyl-2-({[4-(methylthio)phenyl]sulfonyl}amino)benzamide.
Wissenschaftliche Forschungsanwendungen
MS023 has been extensively studied for its potential therapeutic applications in cancer. N-isopropyl-2-({[4-(methylthio)phenyl]sulfonyl}amino)benzamide proteins are known to play a critical role in the regulation of oncogene expression, and inhibition of N-isopropyl-2-({[4-(methylthio)phenyl]sulfonyl}amino)benzamide proteins has been shown to have anti-tumor effects in various cancer models. MS023 has been shown to inhibit the growth of several cancer cell lines, including acute myeloid leukemia, multiple myeloma, and breast cancer.
Eigenschaften
IUPAC Name |
2-[(4-methylsulfanylphenyl)sulfonylamino]-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c1-12(2)18-17(20)15-6-4-5-7-16(15)19-24(21,22)14-10-8-13(23-3)9-11-14/h4-12,19H,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPIKKDNJKHXBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({[4-(methylsulfanyl)phenyl]sulfonyl}amino)-N-(propan-2-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3S*)-4-{[2-(3-chlorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}-1,3-dimethyl-2-piperazinone](/img/structure/B5151908.png)
![1-[4-(4-morpholinylsulfonyl)-2-nitrophenyl]azepane](/img/structure/B5151913.png)
![2,4-dichloro-N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5151922.png)
![ethyl N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B5151943.png)

![methyl 4-({[(4,6-dioxo-5-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B5151951.png)

![3-[1-(2,1,3-benzothiadiazol-5-ylmethyl)-4-piperidinyl]-N-[2-(dimethylamino)ethyl]propanamide](/img/structure/B5151964.png)

![11-(2,3-dihydroxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5151989.png)
![4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-nitrobenzenesulfonate](/img/structure/B5151993.png)
![5-[(5-bromo-2-furyl)methylene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5152003.png)
![methyl 3-{[2-(3-bromophenoxy)propanoyl]amino}benzoate](/img/structure/B5152010.png)